N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Bioconjugation PROTAC Linkers Fluorescence Imaging

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is a polyethylene glycol (PEG)-based fluorescent linker containing a Cy5 cyanine dye core (Ex/Em maxima 649/667 nm). Its structure incorporates four distinct PEG4 chains, including three methoxy-terminated (m-PEG4) branches and one azide-functionalized PEG4 branch that enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.

Molecular Formula C62H100ClN5O18
Molecular Weight 1238.9 g/mol
Cat. No. B15579164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
Molecular FormulaC62H100ClN5O18
Molecular Weight1238.9 g/mol
Structural Identifiers
InChIInChI=1S/C62H100N5O18.ClH/c1-61(2)55-51-53(84-49-47-82-45-43-80-40-37-76-28-25-70-7)13-15-57(55)66(18-21-72-30-33-78-38-35-74-26-23-68-5)59(61)11-9-8-10-12-60-62(3,4)56-52-54(85-50-48-83-46-44-81-42-41-77-32-29-71-20-17-64-65-63)14-16-58(56)67(60)19-22-73-31-34-79-39-36-75-27-24-69-6;/h8-16,51-52H,17-50H2,1-7H3;1H/q+1;/p-1
InChIKeyPKHNSJLVAZPWTJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5: A Multi-Arm PEGylated Cy5 Linker for PROTAC Synthesis and Bioorthogonal Labeling


N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is a polyethylene glycol (PEG)-based fluorescent linker containing a Cy5 cyanine dye core (Ex/Em maxima 649/667 nm) . Its structure incorporates four distinct PEG4 chains, including three methoxy-terminated (m-PEG4) branches and one azide-functionalized PEG4 branch that enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . The compound is classified as a PROTAC (PROteolysis TArgeting Chimera) linker for the synthesis of heterobifunctional protein degraders, while also serving as a bioorthogonal fluorescent probe .

Why Generic Cy5-PEG-Azide Substitution Fails: The Differentiating Role of Tetra-PEG4 Architecture in N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5


Generic substitution with simpler Cy5-PEG-azide analogs (e.g., Cy5-PEG3-azide) introduces critical performance risks due to differences in PEG architecture. The target compound's unique tetra-PEG4 branching—comprising three solubility-enhancing m-PEG4 chains and a single reactive azide-PEG4 arm—provides a distinct aqueous solubility profile and steric separation between the Cy5 fluorophore and the reactive azide . Substituting with a linear Cy5-PEG3-azide (molecular weight ~719-851) [1] or a simpler Cy5-PEG4-alkyne results in altered physicochemical properties and potential aggregation, which directly impacts labeling efficiency, PROTAC linker length optimization, and nanoparticle size in bioconjugation applications [2].

Quantitative Differentiation Evidence: N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 vs. Cy5-PEG3-Azide and Other In-Class Candidates


Evidence 1: Extended PEG Architecture Correlates with Enhanced Aqueous Solubility vs. Linear Cy5-PEG3-Azide

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 demonstrates solubility in water, DMSO, DMF, and DCM . In contrast, the simpler linear analog Cy5-PEG3-Azide (MW ~719) is reported to have 'low solubility in water' and is primarily soluble in organic solvents like DMSO, DMF, and DCM . This difference in water solubility is a class-level inference from the increased number and specific architecture (methoxy-terminated) of PEG chains in the target compound, which are designed to enhance hydrophilicity and reduce aggregation .

Bioconjugation PROTAC Linkers Fluorescence Imaging

Evidence 2: Tetra-PEG4 Scaffold Provides Enhanced Steric Separation for PROTAC Linker Applications vs. Cy5-PEG5-Azide

The target compound contains four PEG4 arms, resulting in a molecular weight of 1238.93 g/mol and a complex branched architecture . This contrasts with linear Cy5-PEG5-azide (MW 851.91) [1] and Cy5-PEG3-azide (MW ~719) [2]. The higher molecular weight and branched structure of the target compound provide a longer, more sterically defined linker length, which is a critical variable in PROTAC design for optimizing the formation of the ternary complex (E3 ligase-PROTAC-target protein) and subsequent ubiquitination efficiency. While direct PROTAC efficiency data for this specific compound is not available in the public domain, its classification and design as a 'PROTAC linker' is explicitly noted by multiple vendors .

PROTAC Linkers Drug Discovery Click Chemistry

Evidence 3: Spectral Performance Benchmarking: Extinction Coefficient and Compatibility with SPAAC vs. Alkyne-Functionalized Analogs

The Cy5 core of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is reported with an extinction coefficient of 232,000 M⁻¹cm⁻¹ at 649 nm , which is typical for Cy5 dyes but is explicitly verified for this complex molecule. Its azide functionality enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-modified molecules , a feature not available in its propargyl (alkyne)-functionalized analogs like N,N'-bis-(propargyl-PEG4)-Cy5 or N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 , which require either copper catalysis or specific strained alkynes.

Fluorescence Imaging Bioorthogonal Chemistry Spectroscopy

Optimal Application Scenarios for N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 Based on Quantitative Differentiation


Synthesis of PROTACs Requiring a Defined, Long, and Branched Fluorescent Linker

The compound's high molecular weight (1238.93 g/mol) and branched tetra-PEG4 architecture provide a unique linker geometry for PROTAC development . Researchers optimizing the distance and orientation between an E3 ligase ligand and a target protein ligand can use this compound as a pre-fluorescent building block to systematically vary linker length and rigidity, a critical parameter for achieving potent and selective protein degradation .

Copper-Free Bioorthogonal Labeling of Cell-Surface Proteins for Live-Cell Imaging

The azide functionality enables SPAAC reactions with DBCO-modified biomolecules (e.g., antibodies, peptides, metabolic labels) without cytotoxic copper catalysts . This compound can be used to fluorescently label DBCO-tagged cell-surface receptors on live cells, allowing for real-time tracking of receptor internalization and trafficking via confocal microscopy, leveraging the Cy5 fluorescence (Ex/Em 649/667 nm) and the aqueous solubility provided by the multiple PEG arms [1].

Preparation of Stable, Water-Soluble Fluorescent Nanoparticle Conjugates

The high water solubility of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5, inferred from its multi-arm PEG structure, makes it suitable for labeling nanoparticles (e.g., liposomes, polymeric micelles) in aqueous media . In contrast to more hydrophobic Cy5 derivatives that can induce nanoparticle aggregation and size increases, this compound's enhanced hydrophilicity helps maintain colloidal stability and yields nanoparticles with more consistent sizes, a critical quality attribute for in vivo drug delivery studies [2].

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